molecular formula C11H15IO2 B2552649 2-Iodo-1-adamantanecarboxylic acid CAS No. 62634-36-0

2-Iodo-1-adamantanecarboxylic acid

Cat. No.: B2552649
CAS No.: 62634-36-0
M. Wt: 306.143
InChI Key: HZXLRVWAEPTHFW-UHFFFAOYSA-N
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Description

2-Iodo-1-adamantanecarboxylic acid is an organic compound derived from adamantane, a hydrocarbon known for its diamond-like structure. This compound features an iodine atom and a carboxylic acid group attached to the adamantane framework, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-adamantanecarboxylic acid typically involves the iodination of 1-adamantanecarboxylic acid. One common method is the reaction of 1-adamantanecarboxylic acid with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1-adamantanecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Iodo-1-adamantanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-1-adamantanecarboxylic acid involves its interaction with specific molecular targets. The iodine atom and carboxylic acid group enable the compound to form strong interactions with enzymes and receptors, modulating their activity. The adamantane core provides structural rigidity, enhancing the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Iodo-1-adamantanecarboxylic acid stands out due to the presence of the iodine atom, which imparts unique reactivity and enables specific applications in synthesis and research. Its combination of structural features makes it a valuable compound in various scientific and industrial fields .

Properties

IUPAC Name

2-iodoadamantane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IO2/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-9H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXLRVWAEPTHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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